molecular formula C25H20N4O4 B2634295 8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-11-6

8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2634295
CAS No.: 901005-11-6
M. Wt: 440.459
InChI Key: UUKBSSASFCVBLE-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-c]quinoline derivative characterized by a tricyclic structure with a pyrazole fused to a quinoline core. Its molecular formula is C24H18N4O3, with a molecular weight of 410.43 g/mol (logP: 5.47, polar surface area: 63.2 Ų). Key substituents include a 3-nitrophenyl group at position 1, a 3-methoxyphenyl group at position 3, and an ethoxy group at position 8 (Figure 1). Pyrazolo[4,3-c]quinolines are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as inflammatory mediators and enzymes .

Properties

IUPAC Name

8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-3-33-20-10-11-23-21(14-20)25-22(15-26-23)24(16-6-4-9-19(12-16)32-2)27-28(25)17-7-5-8-18(13-17)29(30)31/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKBSSASFCVBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction might involve the use of a suitable catalyst and solvent, followed by heating to promote the formation of the pyrazoloquinoline core. Industrial production methods often focus on optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[4,3-c]quinoline derivatives. For instance, derivatives similar to 8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline have been shown to possess significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity, suggesting that these compounds could serve as effective treatments for bacterial infections .

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus0.25
Escherichia coli0.5

Anticancer Potential

The anticancer efficacy of pyrazolo[4,3-c]quinoline derivatives has been extensively studied. These compounds have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, compounds similar to this compound have been evaluated for their ability to inhibit key signaling pathways involved in tumor growth .

Cancer Cell Line IC50 (µM) Reference
MDA-MB-468 (Breast)5.0
A498 (Renal)3.0

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives are attributed to their ability to inhibit nitric oxide production in activated macrophages. This mechanism suggests that compounds like this compound could be developed into therapeutic agents for inflammatory diseases .

Case Studies

Several case studies illustrate the therapeutic potential of pyrazolo[4,3-c]quinoline derivatives:

  • Study on Antimicrobial Efficacy : A recent study evaluated a series of pyrazolo[4,3-c]quinoline derivatives against clinical isolates of bacteria. The results indicated that modifications at the nitrogen and carbon positions significantly enhanced antimicrobial activity .
  • Evaluation of Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that specific substitutions on the pyrazolo[4,3-c]quinoline backbone led to increased cytotoxicity and selectivity towards cancer cells over normal cells .

Mechanism of Action

The mechanism of action of 8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazoloquinoline Derivatives

The pharmacological and physicochemical properties of pyrazolo[4,3-c]quinolines are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazoloquinoline Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 1-(3-nitrophenyl), 3-(3-methoxyphenyl), 8-ethoxy 410.43 Under investigation; expected anti-inflammatory/anticancer potential
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 4-(4-hydroxyphenylamino), 3-amino ~340 (estimated) Anti-inflammatory (IC₅₀: submicromolar inhibition of NO production)
8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 3-(4-fluorophenyl), 8-ethoxy 307.33 Unspecified activity; structural analog
1-(4-chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline 1-(4-chlorophenyl), 3-(3-methoxyphenyl), 8-fluoro 403.84 Screening candidate for receptor affinity
1H-pyrazolo[3,4-b]quinoline derivatives (e.g., 8a–f) Varies (e.g., 5,7-dichloro-benzoxazolyl) ~350–400 Antibacterial (8a, 8e) and antioxidant (8e, 8f)

Key Findings

Anti-Inflammatory Activity: Derivatives with electron-donating groups (e.g., 4-hydroxyphenylamino in 2i) exhibit potent inhibition of nitric oxide (NO) production (IC₅₀: submicromolar range), comparable to the control drug 1400W . The target compound’s 3-methoxyphenyl and ethoxy groups may similarly modulate NO synthase (iNOS) or COX-2 expression, though experimental validation is pending.

Antibacterial and Antioxidant Profiles: Pyrazolo[3,4-b]quinolines (e.g., 8e) with halogenated benzoxazole substituents show dual antibacterial and antioxidant effects, highlighting the role of halogen atoms in microbial membrane disruption . The target compound lacks halogens but may leverage its nitro group for oxidative stress modulation.

Impact of Substituent Position: Position 1: A 3-nitrophenyl group (target compound) may confer stronger electron-withdrawing effects than 4-chlorophenyl (C350-0685, ), influencing solubility and target selectivity. Position 8: Ethoxy groups improve metabolic stability over smaller alkoxy groups (e.g., methoxy) .

Mechanistic and Structural Insights

  • QSAR Analysis: Anti-inflammatory pyrazoloquinolines often require a primary amino group at position 3 for hydrogen bonding with iNOS, as seen in 2i and 2m . The target compound’s 3-methoxyphenyl group may instead interact via π-π stacking or hydrophobic interactions.
  • Ring System Differences: Pyrazolo[3,4-b]quinolines (e.g., 8a–f) exhibit distinct activity profiles compared to [4,3-c] isomers due to altered ring fusion angles, which affect target binding .

Biological Activity

8-Ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the pyrazoloquinoline class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The unique structural features of this compound contribute to its varied pharmacological profiles.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Pyrazoloquinoline core : This core structure is known for its biological activity.
  • Substituents : The presence of ethoxy, methoxy, and nitrophenyl groups enhances its chemical reactivity and biological activity.

Table 1: Structural Features of this compound

FeatureDescription
Core StructurePyrazolo[4,3-c]quinoline
Ethoxy GroupEnhances solubility and biological activity
Methoxy GroupModulates electronic properties
Nitrophenyl GroupPotentially contributes to antimicrobial activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations comparable to standard treatments like pyrazinamide and streptomycin. This suggests its potential as a therapeutic agent in tuberculosis treatment .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It inhibits nitric oxide production in cellular models, which is a critical pathway in the inflammatory response. This activity positions it as a candidate for further research in treating inflammatory diseases .

Anticancer Potential

Preliminary studies have suggested that modifications in the substituents of pyrazoloquinolines can lead to enhanced anticancer properties. Variations in the compound's structure have been linked to increased binding affinity to specific molecular targets involved in cancer progression . Ongoing research aims to elucidate the mechanisms through which this compound exerts its anticancer effects.

Case Studies and Experimental Findings

Several studies have investigated the biological activities of pyrazoloquinolines, including our compound of interest. These studies typically involve:

  • Synthesis Procedures : Multi-step organic reactions are employed to synthesize the target compound. Reagents such as halogenating agents and specific solvents are utilized to optimize yield and purity.
  • Biological Assays : Various assays are conducted to evaluate antimicrobial and anti-inflammatory activities. These include broth microdilution methods for determining minimum inhibitory concentrations and assays for nitric oxide inhibition.

Table 2: Summary of Biological Activities from Recent Studies

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant inhibition of M. tuberculosis
Anti-inflammatoryInhibition of nitric oxide production
AnticancerEnhanced binding affinity observed

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted quinoline precursors with hydrazine derivatives. For example, 2,4-dichloroquinoline-3-carbonitrile is a versatile starting material for pyrazolo[4,3-c]quinoline derivatives. Key steps include nucleophilic substitution at the 4-position of the quinoline core, followed by cyclization with arylhydrazines. Triethylamine in xylenes is often used to facilitate cyclization, achieving yields up to 71% under reflux conditions .
  • Optimization : Adjusting stoichiometry (e.g., excess arylhydrazine hydrochloride) and solvent polarity (e.g., DMSO vs. xylenes) can improve regioselectivity and reduce byproducts .

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are critical?

  • Key Techniques :

  • 1H/13C NMR : Assign signals for ethoxy (-OCH2CH3), methoxyphenyl (-OCH3), and nitrophenyl (-NO2) groups. For example, methoxy protons resonate at δ ~3.79 ppm in DMSO, while aromatic protons in the pyrazoloquinoline core appear between δ 7.02–8.72 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • X-ray crystallography : Resolve conformational details, such as dihedral angles between substituents and the heterocyclic core .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., -NO2, -OCH3) influence the reactivity and pharmacological activity of pyrazolo[4,3-c]quinolines?

  • Electronic Analysis :

  • The 3-nitrophenyl group enhances electron-deficient character, potentially increasing binding affinity to targets like GABA receptors. Computational studies (e.g., DFT) can quantify charge distribution and frontier molecular orbitals .
  • Methoxy groups at the 3-position may stabilize the molecule via resonance effects, as shown in related pyrazoloquinolines with substituted aryl groups .
    • Pharmacological Implications : Amino group introduction at specific positions (e.g., 3- or 4-position) improves therapeutic indices in analogues, suggesting structure-activity relationship (SAR) studies for optimizing bioactivity .

Q. What strategies resolve contradictions in spectroscopic data during synthetic optimization?

  • Case Study : If NMR signals for the ethoxy group overlap with aromatic protons, use deuterated solvents (e.g., DMSO-d6) or 2D NMR (COSY, HSQC) to distinguish signals .
  • Data Validation : Cross-reference HRMS and elemental analysis to confirm purity when unexpected byproducts (e.g., de-ethoxylated intermediates) arise .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ~3.5), blood-brain barrier permeability, and cytochrome P450 interactions .
  • Docking Studies : Model interactions with biological targets (e.g., kinases, neurotransmitter receptors) using AutoDock Vina, focusing on hydrogen bonding with the nitro and methoxy groups .

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